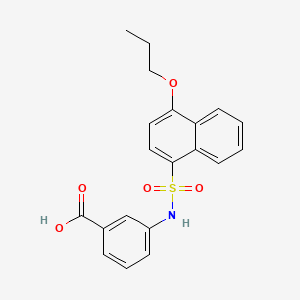
COBALT BLUE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
COBALT BLUE is a useful research compound. Its molecular formula is CoO·Al2O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Historical and Cultural Applications
The use of cobalt as a coloring agent for glass, glaze, and enamel dates back to antiquity, showcasing its importance across Western/Mediterranean, Islamic, and Asian cultures. Studies by Colomban et al. (2021) delve into the history, the different forms of cobalt used, and its sources, revealing how cobalt's coloration properties were valued in historical artifacts, including Mamluk, Ottoman, Chinese, Vietnamese, and Japanese productions (Colomban, Kırmızı, & Simsek Franci, 2021).
Environmental and Biological Impacts
Cobalt's environmental behavior and its implications on terrestrial food chains are critical areas of research. Gál et al. (2008) reviewed cobalt's environmental chemistry, fate, transport, and toxicology, highlighting its potential for biomagnification and accumulation within ecosystems (Gál, Hursthouse, Tatner, Stewart, & Welton, 2008).
Recycling and Recovery
The recycling of cobalt from metallurgical wastes, such as zinc plant purification residue, is crucial for addressing supply risks and environmental concerns. Huang et al. (2020) emphasized the importance of understanding cobalt resources, recycling processes, and the potential of recovering valuable elements from industrial wastes (Huang et al., 2020).
Biomedical Applications
Cobalt and cobalt oxide nanoparticles exhibit significant potential in biomedical applications, including antimicrobial, antifungal, and anticancer therapies. Waris et al. (2021) reviewed the green synthesis of these nanoparticles and their diverse biomedical uses, highlighting their advantages over traditional synthesis methods (Waris et al., 2021).
Superalloys and Catalysts
Cobalt is integral to the development of superalloys and catalysts, particularly in high-temperature applications like turbines. Tien et al. (1980) discussed cobalt's role in superalloys, addressing concerns regarding its availability and the potential for reducing its use without compromising performance (Tien, Howson, Chen, & Xie, 1980).
作用機序
Target of Action
Cobalt blue, chemically known as cobalt (II) oxide-aluminium oxide or cobalt (II) aluminate (CoAl₂O₄), primarily interacts with its surroundings in the form of a pigment. Its primary targets are the materials it colors, such as ceramics, glass, and paint. Historically, this compound has been used to add a vivid blue hue to Chinese porcelain, jewelry, and decorative items. It is lighter and less intense than the iron-cyanide-based pigment Prussian blue .
Mode of Action
When cobalt (II) oxide is sintered with aluminium oxide (alumina) at 1200 °C, it forms this compound. The resulting pigment, CoAl₂O₄, exhibits distinct blue coloration due to absorption bands around 18,000, 17,000, and 16,000 cm⁻¹. These bands arise even at low concentrations (a few parts per million), making this compound visually striking .
Biochemical Pathways
This compound doesn’t directly participate in biochemical pathways within living organisms Instead, it plays a role in artistic and decorative contexts. Understanding these factors can optimize energy-saving processes during fabrication .
Action Environment
Environmental factors, such as temperature, humidity, and exposure to light, can influence this compound’s efficacy and stability. For instance, prolonged exposure to sunlight may cause fading, while specific firing conditions during production impact its final color. Artists and craftsmen consider these factors when working with this compound.
Safety and Hazards
将来の方向性
Cobalt Blue Holdings is in the final stages of completing the feasibility study of its Broken Hill Cobalt Project . The company’s aim is to reliably produce a sustainably sourced, high-grade, battery-ready cobalt sulfate (CoSO4) .
Relevant Papers There are several relevant papers on this compound. One paper provides instructions for preparing your own cobalt chloride indicator papers . Another paper discusses the use of this compound Cardstock Paper . There’s also a paper on using Cobalt Chloride Paper for testing the presence of water .
特性
| { "Design of the Synthesis Pathway": "The synthesis of cobalt blue can be achieved through the precipitation method.", "Starting Materials": [ "Cobalt chloride hexahydrate (CoCl2.6H2O)", "Sodium hydroxide (NaOH)", "Sodium carbonate (Na2CO3)", "Water (H2O)" ], "Reaction": [ "Dissolve 10g of cobalt chloride hexahydrate in 100mL of water", "Add 20g of sodium hydroxide to the solution and stir until the cobalt chloride is completely dissolved and the pH is around 7", "Add 25g of sodium carbonate to the solution while stirring continuously", "Heat the solution to 90-100°C and maintain this temperature for 1-2 hours", "Filter the solution to obtain the precipitate", "Wash the precipitate with water and dry it at 60-70°C" ] } | |
CAS番号 |
1345-16-0 |
分子式 |
CoO·Al2O3 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



